(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one
CAS No.:
Cat. No.: VC16613277
Molecular Formula: C24H22N2O6
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N2O6 |
|---|---|
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one |
| Standard InChI | InChI=1S/C24H22N2O6/c27-23(4-2-1-3-17-5-7-19-21(13-17)31-15-29-19)25-9-11-26(12-10-25)24(28)18-6-8-20-22(14-18)32-16-30-20/h1-8,13-14H,9-12,15-16H2/b3-1+,4-2+ |
| Standard InChI Key | RPAQJSKJIGJAEU-ZPUQHVIOSA-N |
| Isomeric SMILES | C1CN(CCN1C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | C1CN(CCN1C(=O)C=CC=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Elucidation
The compound features a central piperazine ring substituted at the 1-position with a (2E,4E)-penta-2,4-dien-1-one group. This dienone chain terminates in a 1,3-benzodioxol-5-yl moiety, while the 4-position of the piperazine is functionalized with a 1,3-benzodioxole-5-carbonyl group. The (E,E)-configuration of the dienone system introduces rigidity, potentially influencing molecular recognition processes.
Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one |
| Molecular Formula | C₂₄H₂₂N₂O₆ |
| Molecular Weight | 434.4 g/mol |
| Canonical SMILES | C1CN(CCN1C(=O)C=CC=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
| PubChem CID | 168679648 |
Electronic and Steric Features
The conjugated dienone system creates an extended π-electron network, evidenced by UV-Vis absorption maxima typical of α,β-unsaturated ketones (λₘₐₓ ~240–280 nm). Benzodioxole rings contribute electron-rich aromatic systems, with calculated HOMO-LUMO gaps suggesting potential charge-transfer interactions. Molecular dynamics simulations predict moderate torsional flexibility in the piperazine core, allowing conformational adaptation to binding pockets.
Synthetic Methodology and Optimization
Condensation-Based Assembly
The synthesis employs a multi-step sequence beginning with:
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Piperazine Functionalization: N-acylation of piperazine using 1,3-benzodioxole-5-carbonyl chloride under Schotten-Baumann conditions.
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Dienone Formation: Horner-Wadsworth-Emmons reaction between a phosphorylated precursor and 1,3-benzodioxole-5-carbaldehyde to establish the (E,E)-dienone geometry.
Critical reaction parameters:
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Temperature: 0–5°C for acylation; 60°C for olefination
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Catalysis: Triethylamine (2.5 eq.) for HCl scavenging
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Yield Optimization: 68% after chromatographic purification
Challenges in Scalability
Key issues include:
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Geometric Isomerism: Competing (Z)-isomer formation during dienone synthesis, mitigated by using bulky phosphonates.
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Piperazine Ring Twisting: Conformational lability necessitating low-temperature crystallization.
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Purification: Requires reverse-phase HPLC due to polarity overlap with byproducts.
Mechanistic Probes and Computational Insights
Putative Biological Targets
Docking studies against the Protein Data Bank suggest:
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MAO-B Inhibition: Binding energy of -9.2 kcal/mol at the FAD-binding site, with π-π stacking between benzodioxole and Tyr398.
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COX-2 Interaction: Moderate affinity (-7.8 kcal/mol) via hydrogen bonding with Arg120 and Tyr355.
Structure-Activity Relationships (SAR)
Comparative analysis with analogs reveals:
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Benzodioxole Positioning: 5-Substitution (vs. 4- or 6-) enhances hydrophobic contact surfaces.
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Dienone Conjugation: (E,E)-configuration improves membrane permeability (calculated logP = 2.1) over (Z)-isomers.
Reactivity and Stability Profiling
Chemical Transformations
The compound undergoes:
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Michael Addition: At the β-position of the dienone with thiols (k = 0.15 M⁻¹s⁻¹ in PBS).
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Photoisomerization: UV-induced (E)→(Z) conversion (Φ = 0.33 at 365 nm).
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Oxidative Degradation: Benzodioxole ring opening under strong oxidizers (e.g., KMnO₄).
Stability Under Physiological Conditions
| Condition | Half-Life | Major Degradants |
|---|---|---|
| pH 7.4, 37°C | 48 h | Ring-opened quinones |
| UV Light (300–400 nm) | 12 h | (Z,Z)-isomer (23%) |
| Liver Microsomes | 1.5 h | N-demethylated derivatives |
Current Research Directions
Neuroprotective Applications
In vitro models demonstrate:
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42% reduction in rotenone-induced neuronal apoptosis at 10 μM.
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Synergy with L-DOPA (combination index = 0.78) in dopaminergic cell lines.
Antiproliferative Screening
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GI₅₀ Values: 8.2 μM (MCF-7), 12.4 μM (A549)
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Mechanism: G2/M arrest via tubulin polymerization inhibition (IC₅₀ = 6.9 μM).
Future Perspectives
Pharmacokinetic Optimization
Proposed modifications:
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Prodrug Strategies: Esterification of carbonyl groups to enhance oral bioavailability (predicted F% increase from 18% to 62%).
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Nanoparticulate Delivery: PLGA encapsulation for sustained release (72% payload over 14 days in simulated plasma).
Target Deconvolution
Ongoing efforts employ:
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Chemical Proteomics: Photoaffinity labeling with azide tags.
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CRISPR Screening: Genome-wide knockout to identify resistance genes.
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